6-Chloro-2-(3-methylthiophen-2-yl)pyrimidine-4-carboxylic acid
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Overview
Description
6-Chloro-2-(3-methylthiophen-2-yl)pyrimidine-4-carboxylic acid is a heterocyclic compound that contains a pyrimidine ring substituted with a chlorine atom at the 6-position, a 3-methylthiophen-2-yl group at the 2-position, and a carboxylic acid group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-(3-methylthiophen-2-yl)pyrimidine-4-carboxylic acid typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-chloro-4,6-diaminopyrimidine with 3-methylthiophene-2-carboxylic acid in the presence of a suitable condensing agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature, followed by purification through recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-(3-methylthiophen-2-yl)pyrimidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The chlorine atom at the 6-position can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
6-Chloro-2-(3-methylthiophen-2-yl)pyrimidine-4-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 6-Chloro-2-(3-methylthiophen-2-yl)pyrimidine-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the chlorine atom and the thiophene ring can enhance its binding affinity and selectivity towards these targets. The carboxylic acid group can also participate in hydrogen bonding interactions, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-2-(methylthio)pyrimidine-4-carboxylic acid
- 6-Chloropyrimidine-4-carboxylic acid
- 2-Methylpyrimidine-4-carboxylic acid
Uniqueness
6-Chloro-2-(3-methylthiophen-2-yl)pyrimidine-4-carboxylic acid is unique due to the presence of the 3-methylthiophen-2-yl group, which imparts distinct electronic and steric properties. This substitution can influence the compound’s reactivity and binding interactions, making it a valuable scaffold for the development of new chemical entities with specific biological activities.
Properties
Molecular Formula |
C10H7ClN2O2S |
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Molecular Weight |
254.69 g/mol |
IUPAC Name |
6-chloro-2-(3-methylthiophen-2-yl)pyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C10H7ClN2O2S/c1-5-2-3-16-8(5)9-12-6(10(14)15)4-7(11)13-9/h2-4H,1H3,(H,14,15) |
InChI Key |
UFNYEOHBWWRBHO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=C1)C2=NC(=CC(=N2)Cl)C(=O)O |
Origin of Product |
United States |
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